molecular formula C22H22N2OS B2992988 (2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone CAS No. 1223864-87-6

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone

Cat. No. B2992988
CAS RN: 1223864-87-6
M. Wt: 362.49
InChI Key: HJBLYVIBVKJTOR-UHFFFAOYSA-N
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Description

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds, including 2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone derivatives, involves multiple steps including double Michael addition reactions and characterization through various spectroscopic methods. Aggarwal et al. (2014) synthesized diazaspiro[5.5]undecane derivatives via a catalyst-free synthesis method, indicating a pathway for the generation of nitrogen-containing spiro heterocycles with high yields in short reaction times (Aggarwal, Vij, & Khurana, 2014).

Antimicrobial and Catalytic Activity

Research has explored the antimicrobial and catalytic activities of Schiff bases derived from such compounds. Aslan et al. (2017) presented the synthesis of a new Schiff base and its metal(II) complexes, revealing their antimicrobial agents against representative strains of bacteria. This study also demonstrated the catalytic activity of these compounds in Suzuki–Miyaura cross-coupling reactions in aqueous media, showcasing the multifunctional applications of these compounds (Aslan, Akkoç, Kökbudak, & Aydın, 2017).

Photophysical Studies and Solvatochromic Analysis

The investigation into the photophysical behavior of diazaspiro compounds has been a subject of interest. Aggarwal and Khurana (2015) synthesized diazaspiro[5.5]undecane derivatives and conducted solvatochromic analysis to study the effect of solvents on photophysical properties. Their findings contribute to understanding the solvent effects on spectral properties and the solvatochromism analyzed by linear solvation energy relationship using the Catalán polarity scales (Aggarwal & Khurana, 2015).

Molecular Docking and DFT Calculations

The molecular docking and Density Functional Theory (DFT) calculations offer insights into the structural, electronic, and reactive properties of synthesized compounds. FathimaShahana and Yardily (2020) conducted DFT calculations and molecular docking studies on a novel compound to understand its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction. These studies exemplify the integration of computational methods in the characterization and application exploration of novel chemical entities (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

(3-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-15-7-5-9-17(13-15)19-21(26)24(22(23-19)11-3-4-12-22)20(25)18-10-6-8-16(2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBLYVIBVKJTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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